molecular formula C20H16N2O4 B14422613 6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione CAS No. 81751-06-6

6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione

Cat. No.: B14422613
CAS No.: 81751-06-6
M. Wt: 348.4 g/mol
InChI Key: RUSJBXINLVKEDD-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione is a complex organic compound belonging to the naphthyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[c][2,7]naphthyridine core with a 3,4-dimethoxyphenyl group attached, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminonicotinic acid under reflux conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired naphthyridine compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,7]naphthyridine derivatives: These compounds share a similar core structure but differ in the substituents attached to the naphthyridine ring.

    Pyrimido[4,5,6-ij][2,7]naphthyridines: These compounds have a fused pyrimidine ring, providing different chemical and biological properties.

Uniqueness

6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione is unique due to the presence of the 3,4-dimethoxyphenyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other naphthyridine derivatives and contributes to its potential therapeutic applications.

Properties

CAS No.

81751-06-6

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3H-benzo[c][2,7]naphthyridine-4,5-dione

InChI

InChI=1S/C20H16N2O4/c1-25-16-8-7-12(11-17(16)26-2)22-15-6-4-3-5-13(15)14-9-10-21-19(23)18(14)20(22)24/h3-11H,1-2H3,(H,21,23)

InChI Key

RUSJBXINLVKEDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=CC=CC=C3C4=C(C2=O)C(=O)NC=C4)OC

Origin of Product

United States

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